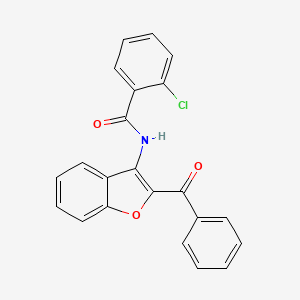![molecular formula C22H18N4O B11578321 1-(4-Methoxy-phenyl)-4-methyl-1,3-dihydro-2H-1,6,10b-triaza-cyclopenta[c]fluorene-5-carbonitrile](/img/structure/B11578321.png)
1-(4-Methoxy-phenyl)-4-methyl-1,3-dihydro-2H-1,6,10b-triaza-cyclopenta[c]fluorene-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-METHOXYPHENYL)-4-METHYL-2,3-DIHYDRO-1H-PYRROLO[3’,2’:5,6]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(4-METHOXYPHENYL)-4-METHYL-2,3-DIHYDRO-1H-PYRROLO[3’,2’:5,6]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-5-YL CYANIDE involves multiple steps. One common method includes the condensation of 4-methoxyphenyl hydrazine with an appropriate aldehyde to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the benzimidazole core.
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
1-(4-METHOXYPHENYL)-4-METHYL-2,3-DIHYDRO-1H-PYRROLO[3’,2’:5,6]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-5-YL CYANIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4-METHOXYPHENYL)-4-METHYL-2,3-DIHYDRO-1H-PYRROLO[3’,2’:5,6]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. The compound can trigger oxidative stress and induce apoptosis in cancer cells by activating caspases and down-regulating key signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-METHOXYPHENYL)-4-METHYL-2,3-DIHYDRO-1H-PYRROLO[3’,2’:5,6]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-5-YL CYANIDE include other benzimidazole derivatives such as:
- Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzooxazol-4-yl]-1H-benzimidazole-4-carboxylate
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of 1-(4-METHOXYPHENYL)-4-METHYL-2,3-DIHYDRO-1H-PYRROLO[3’,2’:5,6]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-5-YL CYANIDE lies in its specific substitution pattern and the presence of the cyanide group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C22H18N4O |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile |
InChI |
InChI=1S/C22H18N4O/c1-14-17-11-12-25(15-7-9-16(27-2)10-8-15)22(17)26-20-6-4-3-5-19(20)24-21(26)18(14)13-23/h3-10H,11-12H2,1-2H3 |
Clé InChI |
ALHSMCPHJTZHGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5=CC=C(C=C5)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11578246.png)

![N-[4-(acetylamino)phenyl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B11578262.png)
![6-(4-Chlorophenyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11578263.png)
![2-[(3,5-Dimethylphenyl)amino]-3-(piperidin-1-yl)naphthalene-1,4-dione](/img/structure/B11578270.png)
![(5Z)-5-(4-methoxybenzylidene)-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11578272.png)

![N-(3-chloro-2-methylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11578283.png)
![ethyl (2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11578290.png)
![N-(4-bromo-3-methylphenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11578297.png)
![{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B11578313.png)
![2,4-dimethyl-N-{[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11578325.png)
![N-(2-{[(Z)-(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B11578327.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B11578336.png)
